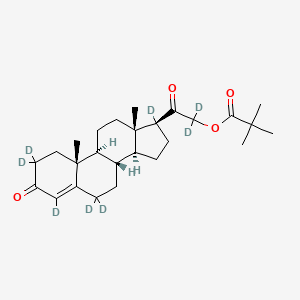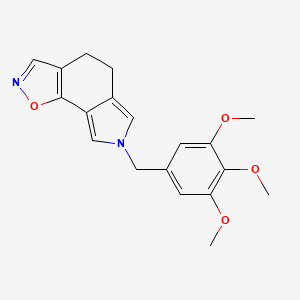
Desoxycorticosterone Pivalate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoxycorticosterone Pivalate-d8 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Desoxycorticosterone Pivalate. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoxycorticosterone Pivalate-d8 involves the incorporation of deuterium atoms into the Desoxycorticosterone Pivalate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Desoxycorticosterone Pivalate can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Labeling: Incorporating deuterium atoms during the synthesis of precursor molecules, followed by further chemical transformations to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Desoxycorticosterone Pivalate-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Desoxycorticosterone Pivalate-d8 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Desoxycorticosterone Pivalate in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and intermediates involved in the metabolism of Desoxycorticosterone Pivalate.
Drug Development: Assisting in the development of new drugs by providing insights into the pharmacokinetics and metabolism of similar compounds.
Biological Studies: Understanding the biological effects and mechanisms of action of Desoxycorticosterone Pivalate in various organisms.
Mechanism of Action
Desoxycorticosterone Pivalate-d8 exerts its effects through its interaction with the mineralocorticoid receptor. The mechanism involves:
Receptor Binding: The compound binds to the mineralocorticoid receptor in target cells.
Steroid-Receptor Complex Formation: The receptor-bound compound forms a steroid-receptor complex.
Nuclear Translocation: The complex translocates to the nucleus and binds to chromatin.
Genetic Transcription: This binding results in the transcription of specific genes, leading to the production of proteins that regulate electrolyte and water balance.
Comparison with Similar Compounds
Desoxycorticosterone Pivalate-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Desoxycorticosterone Pivalate: The non-deuterated form, used as a mineralocorticoid hormone.
Desoxycorticosterone Acetate: Another ester of Desoxycorticosterone, used for similar purposes.
Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties, used in the treatment of adrenocortical insufficiency.
The uniqueness of this compound lies in its ability to provide precise tracking and analysis in scientific research, making it a valuable tool for studying the pharmacokinetics and metabolism of mineralocorticoid hormones.
Properties
Molecular Formula |
C26H38O4 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[1,1-dideuterio-2-[(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i6D2,10D2,14D,15D2,21D |
InChI Key |
VVOIQBFMTVCINR-VSUPTKQASA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])OC(=O)C(C)(C)C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)








![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

